(+)-18-Methoxycoronaridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zolunicant, (+)-, involves several steps, starting from ibogaine or its derivatives. The key steps include:
Methoxylation: Introduction of a methoxy group to the ibogaine structure.
Cyclization: Formation of the pentacyclic structure characteristic of Zolunicant.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of Zolunicant, (+)-, would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Continuous Flow Chemistry: Implementation of continuous flow reactors to improve scalability and efficiency.
Green Chemistry Principles: Adoption of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Zolunicant, (+)-, undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Zolunicant, (+)-, has a wide range of scientific research applications:
Chemistry: Used as a tool to study nicotinic receptor interactions and mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.
Medicine: Explored as a potential treatment for addiction and other neurological disorders.
Mechanism of Action
Zolunicant, (+)-, exerts its effects primarily through antagonism of nicotinic α3β4 receptors . This interaction inhibits the release of neurotransmitters associated with addiction and reward pathways. The compound also has modest affinity for μ-opioid receptors, where it acts as an antagonist, and κ-opioid receptors . The primary sites of action in the brain include the medial habenula, interpeduncular nucleus, dorsolateral tegmentum, and basolateral amygdala .
Comparison with Similar Compounds
Similar Compounds
Ibogaine: The parent compound from which Zolunicant is derived.
Noribogaine: A metabolite of ibogaine with similar but distinct pharmacological properties.
18-Methoxycoronaridine: Another derivative of ibogaine with similar receptor affinities.
Uniqueness
Zolunicant, (+)-, is unique in its selective inhibition of nicotinic α3β4 receptors, which distinguishes it from other ibogaine derivatives. This selectivity reduces the risk of side effects associated with non-selective receptor interactions and enhances its potential as a therapeutic agent for addiction treatment .
Properties
CAS No. |
308123-59-3 |
---|---|
Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl (1R,15S,17S,18R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m0/s1 |
InChI Key |
DTJQBBHYRQYDEG-RLHIPHHXSA-N |
Isomeric SMILES |
COCC[C@@H]1C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.